Bis(acetylacetonate)iron

Description

Overview of Transition Metal β-Diketonate Complexes in Advanced Chemical Research

Transition metal β-diketonate complexes are a class of coordination compounds that have been the subject of extensive research for decades. The β-diketone ligands, such as acetylacetone, are organic compounds that can exist in keto-enol tautomeric forms. magritek.com In their deprotonated enolate form, they act as bidentate ligands, coordinating to a metal center through two oxygen atoms, forming a stable six-membered chelate ring. magritek.comrsc.orgsamipubco.com This ability to form stable complexes with a wide variety of metal ions has made them invaluable in numerous areas of chemical research. mdpi.com

These complexes are known for their diverse applications, including as catalysts in organic synthesis, precursors for the deposition of metal oxide films in materials science, and as model systems for studying fundamental aspects of coordination chemistry. encyclopedia.pubdigitellinc.com The versatility of β-diketonate ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes by modifying the substituents on the ligand backbone. rsc.org This modularity has been instrumental in the development of complexes with tailored reactivity and physical properties. rsc.org For instance, the introduction of bulky or electron-withdrawing groups can significantly influence the catalytic activity and stability of the complex. mdpi.com

Significance of Iron-Based Coordination Compounds in Catalysis and Materials Science

Iron, being the most abundant transition metal, offers significant advantages in terms of cost-effectiveness, low toxicity, and environmental friendliness, making iron-based coordination compounds highly attractive alternatives to those based on precious metals. mdpi.comrsc.org In the field of catalysis, iron complexes have demonstrated remarkable activity in a wide range of organic transformations, including oxidation, reduction, C-C bond formation, and polymerization reactions. encyclopedia.pubmdpi.comrsc.org Their ability to readily switch between multiple oxidation states is a key factor in their catalytic prowess. nih.gov Iron-catalyzed reactions often proceed through single-electron transfer (SET) pathways, which can present both challenges and opportunities in designing selective transformations. nih.gov

In materials science, iron coordination compounds are utilized as precursors for the synthesis of various materials. For example, they can be used in chemical vapor deposition (CVD) to produce thin films of iron oxides, which have applications in areas such as magnetic storage and catalysis. digitellinc.com The thermal decomposition of these complexes can be controlled to yield specific material phases. Furthermore, the incorporation of iron complexes into larger molecular architectures, such as metal-organic frameworks (MOFs), has led to the development of materials with interesting magnetic and porous properties. beilstein-journals.org

Scope and Research Trajectory of Bis(acetylacetonate)iron Investigations

This compound(II), with the chemical formula Fe(C₅H₇O₂)₂, is a coordination complex that has been a subject of ongoing research. wikipedia.org Early studies focused on its synthesis and basic characterization, including its molecular weight and solution behavior. researchgate.net It can be prepared by reacting iron(II) chloride with 2,4-pentanedione in the presence of a base like piperidine. wikipedia.org

Investigations into its structure have revealed that in the solid state, it can exist in various forms, including polymeric structures. For example, its adduct with dppe (1,2-bis(diphenylphosphino)ethane) forms a one-dimensional polymer with dppe-bridged iron centers. acs.orgacs.org In solution, its behavior is complex and can be influenced by the solvent and the presence of other ligands. acs.orgacs.org

A significant area of research has been its application as a catalyst. This compound(II) has been shown to be an effective catalyst for a variety of organic reactions, including oligomerization, hydrogenation, and cross-coupling reactions. innospk.com The catalytic activity is often influenced by the specific reaction conditions and the nature of any co-catalysts or ligands used. For instance, in ethylene (B1197577) oligomerization, the structure of co-ligands can greatly influence the distribution of the resulting oligomers. researchgate.net

Recent research continues to explore the fundamental properties and potential applications of this compound and its derivatives. This includes detailed spectroscopic studies to understand its electronic structure and reactivity, as well as the development of new synthetic methodologies to create novel iron-based catalysts and materials. acs.orgacs.orgmdpi.com The ongoing interest in this compound is driven by the broader push towards sustainable chemistry, where the use of earth-abundant metals like iron is a key objective. acs.org

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound(II)

| Property | Value |

| Chemical Formula | C₁₀H₁₄FeO₄ |

| Molar Mass | 254.063 g·mol⁻¹ wikipedia.org |

| Appearance | Dark brown powder innospk.com |

| Melting Point | 170–171 °C (decomposes) wikipedia.org |

| Boiling Point | 187.6 °C at 760 mmHg innospk.com |

| Solubility | Soluble in organic solvents like benzene (B151609) and toluene (B28343) innospk.com |

| CAS Number | 14024-17-0 wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;iron | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKXWKGYHQXRQA-FDGPNNRMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Bis(acetylacetonate)iron

The synthesis of this compound, an air-sensitive compound, necessitates specific laboratory techniques to ensure purity and stability. The compound is typically prepared by reacting ferrous salts with 2,4-pentanedione in the presence of a base. wikipedia.org

Ligand exchange provides a versatile route to modify the coordination sphere of the iron center in this compound(II). The dimeric structure of [Fe(acac)₂]₂ is readily cleaved by Lewis bases (L) to form monomeric adducts with the general formula Fe(acac)₂L₂. wikipedia.org This reactivity allows for the synthesis of a variety of derivatives with tailored properties.

For example, this compound(II) serves as an anhydrous, organic-soluble source of Fe(II) for transformation into more complex organometallic structures. wikipedia.org Its reaction with specific precursors leads to the formation of multi-decker sandwich complexes, demonstrating its utility in advanced inorganic synthesis. wikipedia.org

A detailed ¹H NMR study in deuterated benzene (B151609) (C₆D₆) investigated the interaction of Fe(acac)₂ with several ligands, revealing rapid ligand exchange equilibria. acs.orgnih.gov The position of the proton signals for both the acetylacetonate (B107027) and the incoming ligand shifts depending on the ligand-to-iron ratio, which is indicative of a dynamic equilibrium between the coordinated and uncoordinated species. acs.orgnih.gov

Table 1: Examples of Ligand Exchange Reactions

| Reactant 1 | Reactant 2 (Ligand, L) | Product |

|---|---|---|

| [Fe(acac)₂]₂ | Water (H₂O) | Fe(acac)₂ (H₂O)₂ |

| [Fe(acac)₂]₂ | Tetramethylethylenediamine (tmeda) | Fe(acac)₂(tmeda) |

| [Fe(acac)₂]₂ | Triethylamine (Et₃N) | Fe(acac)₂(Et₃N)₂ |

| [Fe(acac)₂]₂ | Pyridine | Fe(acac)₂(Pyridine)₂ |

Given that this compound(II) is an air-sensitive solid, its synthesis and handling must be performed under a controlled, inert atmosphere, such as nitrogen or argon. wikipedia.org Exposure to air leads to rapid oxidation of the iron(II) center to iron(III). This sensitivity is a critical consideration in its preparation, where the exclusion of oxygen is paramount to prevent the formation of impurities, primarily tris(acetylacetonate)iron(III).

The synthesis of acetylacetonate complexes is a general method applicable to many transition metals, including different oxidation states of iron.

Iron(III) Derivatives: Tris(acetylacetonate)iron(III), Fe(acac)₃, is a stable, red crystalline solid. thieme-connect.de Common synthetic methods include:

From Iron(III) Hydroxide (B78521): A high-yield synthesis involves reacting freshly precipitated iron(III) hydroxide with acetylacetone. rsc.orgresearchgate.netwikipedia.org This method avoids the need for a buffer, which can contaminate the product. researchgate.netsemanticscholar.org

From Iron(III) Salts: A widely used laboratory preparation involves treating an aqueous solution of an iron(III) salt, like FeCl₃ or Fe(NO₃)₃·9H₂O, with acetylacetone in the presence of a base such as sodium acetate (B1210297) to facilitate the deprotonation of the ligand. depauw.edunih.govthecreativechemist.org

Iron(II) Derivatives: Besides the base compound [Fe(acac)₂]₂, various adducts of the type Fe(acac)₂L₂ can be synthesized, where L is a Lewis base. wikipedia.org These are typically formed by adding the desired ligand to a solution of this compound(II).

Mononuclear Bis(acetylacetonato)iron(III) Derivatives: While less common, mononuclear bis(acac) iron(III) complexes can be synthesized through the partial substitution of a ligand from Fe(acac)₃. For instance, reacting tris(acetylacetonate)iron(III) with triflic acid in tetrahydrofuran (THF) results in the substitution of one acetylacetonate ligand to form [Fe(acac)₂(OTf)(THF)], a mononuclear, six-coordinate Fe³⁺ complex. iucr.org

Solution Behavior and Stability Under Varied Conditions

The behavior of this compound in solution is heavily influenced by the solvent and the presence of atmospheric oxygen or other coordinating species.

This compound(II) is readily oxidized to tris(acetylacetonate)iron(III) in solution when exposed to air. acs.orgnih.gov This transformation from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state is a significant pathway for the decomposition of the Fe(II) complex. Consequently, commercial samples of this compound(II) are often found to be contaminated with significant quantities of tris(acetylacetonate)iron(III). acs.orgnih.gov This instability in the presence of oxygen necessitates careful handling and storage under anaerobic conditions to maintain the integrity of the Fe(II) compound.

In solution, particularly in the presence of coordinating solvents or added ligands, this compound(II) engages in dynamic equilibria involving the formation and dissociation of adducts. acs.orgnih.gov NMR studies have shown that in non-coordinating solvents like deuterated benzene, the addition of Lewis bases such as pyridine or various phosphines leads to the formation of Fe(acac)₂L₂ complexes. acs.orgnih.gov

The exchange between the free ligand (L) and the coordinated complex is typically fast on the NMR timescale, resulting in single, averaged proton signals whose chemical shifts are dependent on the relative concentrations of the species in solution. acs.orgnih.gov

With bidentate ligands like 1,2-bis(diethylphosphino)ethane (depe), the equilibrium can be more complex. At low ligand-to-iron ratios, a slower exchange is observed, suggesting the formation of a cis-chelated mononuclear species, Fe(acac)₂(depe). acs.orgnih.gov At higher ratios, a faster exchange process dominates. acs.orgnih.gov In the case of 1,2-bis(diphenylphosphino)ethane (dppe), a polymeric structure with bridging dppe ligands and a trans-octahedral iron coordination environment has been identified in the solid state. acs.orgnih.gov

Table 2: Stability of this compound(II) in Various Solvents

| Solvent | Stability |

|---|---|

| CDCl₃ | Unstable |

| CD₂Cl₂ | Stable |

| C₆D₆ | Stable |

| CD₃CN | Stable |

| Acetone-d⁶ | Stable |

| DMSO-d⁶ | Stable |

| THF-d⁸ | Stable |

| CD₃OD | Stable |

Data derived from ¹H NMR studies. acs.orgnih.gov

Influence of Solvent Coordination on Complex Stability and Reactivity

The stability and reactivity of this compound(II), often abbreviated as Fe(acac)₂, are significantly influenced by the solvent environment. Solvents can coordinate to the iron center, acting as Lewis bases and altering the complex's structure, stability, and susceptibility to further reactions. In the solid state, Fe(acac)₂ exists as a dimer, [Fe(acac)₂]₂. wikipedia.org However, in solution, this dimeric structure can be cleaved by coordinating solvent molecules.

Solvent Effects on Stability

The choice of solvent is critical for maintaining the integrity of the Fe(acac)₂ complex. The compound exhibits varying stability across different types of solvents. It is generally found to be stable in non-polar solvents but shows instability in polar solvents like water. biosynth.com Detailed studies using ¹H NMR spectroscopy have provided specific insights into its stability in various deuterated solvents. For instance, Fe(acac)₂ is stable in dichloromethane-d₂, benzene-d₆, acetonitrile-d₃, acetone-d₆, dimethyl sulfoxide-d₆, tetrahydrofuran-d₈, and methanol-d₃. acs.orgnih.gov Conversely, it is found to be unstable in chloroform-d₃. acs.orgnih.gov

This solvent-dependent stability is also linked to the complex's sensitivity to air. In solution and under aerobic conditions, Fe(acac)₂ is readily oxidized to the more stable iron(III) complex, tris(acetylacetonate)iron(III) (Fe(acac)₃). acs.orgnih.gov The nature of the solvent can influence the rate of this transformation.

Table 1: Stability of this compound(II) in Various Solvents This table summarizes the observed stability of Fe(acac)₂ in different common laboratory solvents based on research findings.

| Solvent | Chemical Formula | Solvent Type | Stability of Fe(acac)₂ | Reference |

|---|---|---|---|---|

| Chloroform-d₃ | CDCl₃ | Chlorinated | Unstable | acs.orgnih.gov |

| Dichloromethane-d₂ | CD₂Cl₂ | Chlorinated | Stable | acs.orgnih.gov |

| Benzene-d₆ | C₆D₆ | Aromatic | Stable | acs.orgnih.gov |

| Acetonitrile-d₃ | CD₃CN | Polar Aprotic | Stable | acs.orgnih.gov |

| Acetone-d₆ | (CD₃)₂CO | Polar Aprotic | Stable | acs.orgnih.gov |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Polar Aprotic | Stable | acs.orgnih.gov |

| Tetrahydrofuran-d₈ | C₄D₈O | Ether | Stable | acs.orgnih.gov |

| Methanol-d₃ | CD₃OD | Polar Protic | Stable | acs.orgnih.gov |

| Water | H₂O | Polar Protic | Unstable | biosynth.com |

Impact on Reactivity and Adduct Formation

Coordinating solvents, which are Lewis bases, can directly participate in chemical transformations by breaking the dimeric structure of Fe(acac)₂ to form monomeric adducts with the general formula Fe(acac)₂L₂, where L represents a solvent or ligand molecule. wikipedia.org This interaction is a fundamental aspect of its reactivity in solution.

Studies have investigated the interaction of Fe(acac)₂ with various Lewis bases such as triethylamine, pyridine, and dimethylphenylphosphine in benzene-d₆ solution. acs.org The formation of these adducts is often a rapid and reversible equilibrium process. The coordination of these ligands to the iron center is evidenced by significant shifts in the ¹H NMR spectrum of the complex, which are dependent on the solvent and the ratio of the ligand to the iron complex. acs.orgnih.gov This solvent-dependent spectroscopic behavior underscores the direct interaction between the solvent and the coordination sphere of the iron(II) center. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound(II) | Fe(acac)₂ |

| Tris(acetylacetonate)iron(III) | Fe(acac)₃ |

| Chloroform-d₃ | CDCl₃ |

| Dichloromethane-d₂ | CD₂Cl₂ |

| Benzene-d₆ | C₆D₆ |

| Acetonitrile-d₃ | CD₃CN |

| Acetone-d₆ | (CD₃)₂CO |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO |

| Tetrahydrofuran-d₈ | C₄D₈O |

| Methanol-d₃ | CD₃OD |

| Water | H₂O |

| Triethylamine | Et₃N |

| Pyridine | C₅H₅N |

Advanced Structural Elucidation and Electronic Structure Characterization

Spectroscopic Probes for Molecular and Electronic Structure

Spectroscopy serves as a powerful, non-destructive tool to probe the fundamental characteristics of Fe(acac)₂. Each technique offers a unique window into the compound's structure and bonding.

Due to the presence of an unpaired electron on the iron(II) center, Fe(acac)₂ is paramagnetic. This property significantly influences its Nuclear Magnetic Resonance (NMR) spectra, leading to broad, downfield-shifted resonances. magritek.comazom.com A comprehensive ¹H NMR study of Fe(acac)₂ solutions has been conducted in a variety of non-coordinating and coordinating solvents. nih.govacs.org The chemical shifts of the protons on the acetylacetonate (B107027) ligand are highly dependent on the solvent, a phenomenon attributed to the complex's interaction with solvent molecules. acs.org

In solution, the addition of Lewis bases (L) to Fe(acac)₂ results in the formation of adducts, Fe(acac)₂L₂. NMR studies show only a single, paramagnetically shifted signal for each type of proton on the acetylacetonate and the coordinating ligand. The position of these signals varies with the ligand-to-iron ratio, which is consistent with a rapid ligand exchange equilibrium occurring on the NMR timescale. nih.govacs.org It is also important to note that Fe(acac)₂ can be readily oxidized to tris(acetylacetonate)iron(III), Fe(acac)₃, under aerobic conditions in solution, and commercial samples of Fe(acac)₂ are often contaminated with Fe(acac)₃. nih.govacs.org

| Proton Type | Chemical Shift (δ, ppm) in C₆D₆ |

| CH | -18.5 |

| CH₃ | 49.5 |

| Data reflects reported values for the protons of the acetylacetonate ligand in a benzene-d₆ solution. The significant paramagnetic shifts are notable. |

⁵⁷Fe Mössbauer spectroscopy is an exceptionally reliable technique for definitively identifying the oxidation and spin states of iron in coordination complexes. nih.govmdpi.comnih.gov The spectrum provides key parameters: the isomer shift (IS) and the quadrupole splitting (QS), which are sensitive to the electron density at the nucleus and the symmetry of the electric field around it, respectively. mdpi.comnih.gov

For iron(II) compounds, these parameters can distinguish between low-spin (S=0) and high-spin (S=2) configurations. researchgate.netacs.org In the case of bis(acetylacetonate)iron(II), Mössbauer spectroscopy confirms a high-spin Fe(II) state, which is characteristic for iron(II) centers without strong-field axial ligands. researchgate.net The ferrous complex is characterized by a large quadrupole splitting that is nearly independent of temperature. elsevierpure.com This large splitting is indicative of a significant electric field gradient at the iron nucleus, consistent with the d⁶ high-spin electronic configuration in a distorted coordination environment.

| Parameter | Typical Value Range for High-Spin Fe(II) | Description |

| Isomer Shift (IS) | > 1.0 mm/s (relative to α-Fe) | Reflects the s-electron density at the nucleus, indicative of the +2 oxidation state. |

| Quadrupole Splitting (QS) | 2.0 - 4.3 mm/s | Measures the asymmetry of the electric field, which is large for high-spin Fe(II) due to the non-spherical d-electron distribution. elsevierpure.com |

| These values represent typical ranges for high-spin ferrous compounds and are consistent with findings for Fe(acac)₂. |

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. High-spin iron(II) is a d⁶ system with a total spin S=2. As a non-Kramers ion (integer spin), it often yields very broad signals or is considered "EPR-silent" under standard X-band EPR conditions, particularly due to large zero-field splitting and rapid spin-lattice relaxation.

However, EPR is highly sensitive to the presence of iron(III) species, which are common oxidation products of Fe(acac)₂. nih.govacs.org High-spin iron(III) (d⁵, S=5/2) is a Kramers ion and typically gives rise to distinct EPR signals. unam.mx The EPR spectrum of Fe(acac)₃, for instance, is known to be very broad. mdpi.com Related mononuclear bis(acetylacetonato)iron(III) complexes exhibit rhombic EPR spectra with characteristic g-values. acs.org Therefore, while EPR may not directly probe the intact Fe(II) center in Fe(acac)₂, it is an excellent tool for detecting and characterizing any high-spin Fe(III) impurities or reaction products, which often show a prominent signal around g ≈ 4.3. nih.gov

| Species | Spin State (S) | Typical g-values | EPR Activity |

| Fe(II) (high-spin) | 2 | Not typically observed | Generally "EPR-silent" at X-band |

| Fe(III) (high-spin) | 5/2 | g ≈ 4.3, 2.0 | Readily detectable |

| This table contrasts the expected EPR behavior of the Fe(II) species with its common Fe(III) oxidation product. |

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound(II) in dichloromethane displays distinct absorption bands. oup.com These bands arise from different types of electronic transitions, including d-d transitions, which are typically weak and occur in the visible region, and ligand-to-metal charge transfer (LMCT) transitions, which are much more intense and usually found in the UV or near-visible region. mdpi.com

The position and intensity of these absorption bands can change significantly with the solvent and upon oxidation or reduction of the iron center. oup.commdpi.com For example, the spectra of Fe(acac)₂ in dichloromethane and methanol are different, supporting the idea of solvent interaction and potential dissociation in coordinating solvents. oup.com The electrochemical reduction of the related Fe(III)(acac)₃ to Fe(II)(acac)₃⁻ is a reversible one-electron process, demonstrating that these redox states can be accessed and studied. chemrxiv.org

| Wavelength (λmax) | Solvent | Tentative Assignment |

| ~490 nm | Dichloromethane | d-d transition |

| ~300 nm | Dichloromethane | Ligand-to-Metal Charge Transfer (LMCT) |

| Data derived from the published spectrum of Fe(acac)₂ in dichloromethane. oup.com |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the bonding within the acetylacetonate ligand and the coordination to the iron center. The chelation of the acetylacetonate anion to the metal ion results in characteristic shifts of the vibrational bands compared to the free ligand. chesci.com

The most significant regions in the IR spectrum of Fe(acac)₂ are those corresponding to the C=O and C=C stretching modes, as well as the Fe-O stretching modes in the low-frequency region. oup.comactachemscand.org Upon coordination, the distinct ν(C=O) and ν(C=C) bands of the free ligand are replaced by mixed vibration bands in the 1500-1600 cm⁻¹ range, reflecting the delocalized π-electron system of the chelate ring. researchgate.net The bands in the 400-600 cm⁻¹ region are assigned to vibrations involving the Fe-O bonds and are sensitive to the coordination geometry and the covalency of the metal-ligand interaction. actachemscand.org

| Wavenumber (cm⁻¹) | Assignment |

| ~1555 cm⁻¹ | Asymmetric ν(C=C) + ν(C=O) |

| ~1505 cm⁻¹ | Symmetric ν(C=O) + ν(C=C) |

| ~450 cm⁻¹ | ν(Fe-O) + ring deformation |

| Assignments are based on studies of Fe(acac)₂ and related metal acetylacetonates (B15086760). oup.comactachemscand.org |

Crystallographic Analysis of Coordination Geometries and Intermolecular Interactions

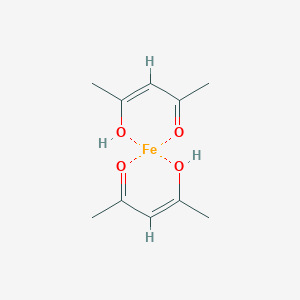

X-ray crystallography provides the most definitive structural information for solid-state compounds. The crystal structure of this compound(II) reveals that it does not exist as a simple monomeric species. Instead, it forms a dimeric structure with the formula [Fe(C₅H₇O₂)₂]₂. wikipedia.org

This dimeric complex contains two distinct iron centers. One iron atom is in a five-coordinate environment, while the other is in a six-coordinate, octahedral geometry. The two metal centers are linked by three bridging acetylacetonato ligands. This is in contrast to many mononuclear bis(acetylacetonato)iron(III) complexes, such as [Fe(acac)₂(OTf)(THF)], which features a single six-coordinate Fe³⁺ atom in a distorted octahedral environment. nih.goviucr.orgresearchgate.net In that Fe(III) structure, the Fe-O bond lengths to the acetylacetonate ligands range from 1.9517 Å to 1.9762 Å. iucr.orgiucr.org The structural analysis of related Fe(III) compounds also reveals the presence of weak intermolecular interactions, such as C-H···O hydrogen bonds, which help to organize the molecules into supramolecular arrays in the crystal lattice. researchgate.net

| Feature | [Fe(acac)₂]₂ (Dimer) | [Fe(acac)₂(OTf)(THF)] (Fe(III) Monomer) |

| Formula | C₂₀H₂₈Fe₂O₈ | C₁₅H₂₂F₃FeO₈S |

| Iron Oxidation State | Fe(II) | Fe(III) |

| Nuclearity | Dimeric | Monomeric |

| Fe Center 1 Coordination | 5-coordinate | 6-coordinate (distorted octahedral) |

| Fe Center 2 Coordination | 6-coordinate (octahedral) | N/A |

| Bridging Ligands | 3 bridging acac ligands | None |

| Intermolecular Interactions | Not detailed | Weak C-H···O and C-H···F hydrogen bonds researchgate.net |

| This table compares the key structural features of the dimeric Fe(II) compound with a representative monomeric Fe(III) analogue. wikipedia.orgresearchgate.net |

Theoretical and Computational Investigations of Electronic Structure

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for elucidating the electronic structure and spectroscopic properties of iron acetylacetonate complexes. For the related and well-studied tris(acetylacetonato)iron(III), DFT calculations have been employed to investigate its ground state, confirming a high-spin d⁵ configuration for the Fe(III) center. mdpi.commdpi.com

TD-DFT calculations have been particularly insightful for understanding the electronic transitions observed in the UV-Vis spectra of these complexes. mdpi.commdpi.com For tris(acetylacetonato)iron(III), TD-DFT studies have been validated by comparing the calculated absorption spectra with experimental data, with good agreement achieved using various functionals and basis sets. mdpi.com These calculations have been instrumental in assigning the character of the observed absorption bands. The electronic transitions are predominantly characterized as Ligand-to-Metal Charge Transfer (LMCT) bands. mdpi.com Electronic density difference plots derived from these calculations visualize this charge transfer, showing a depletion of electron density on the β-diketonato ligands and an increase in electron density primarily on the Fe(III) center upon photoexcitation. mdpi.com

| Functional/Basis Set | Calculated λmax (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| B3LYP/CEP-121G | 265 | 0.14 | LMCT |

| M06/CEP-121G | 260 | 0.14 | LMCT |

| TPSSh-D3(BJ)/DZP + DKH2 | 391 | 0.01 | LMCT |

| TPSSh-D3(BJ)/DZP + DKH2 | 591 | 0.05 | LMCT |

Computational modeling, particularly with DFT, is a valuable approach for investigating the spin states and magnetic anisotropy of iron complexes. For iron(III) complexes, which can exist in high-spin (S=5/2), low-spin (S=1/2), or intermediate-spin (S=3/2) states, DFT calculations can accurately predict the relative energies of these spin multiplicities. acs.org The choice of the functional is crucial, with double-hybrid functionals like B2PLYP, in conjunction with large basis sets, providing qualitatively correct spin-state energetics for some iron complexes. acs.org

The magnetic anisotropy in iron complexes, which describes the directional dependence of their magnetic properties, can also be investigated through ab initio calculations. researchgate.net For instance, in trigonal-bipyramidal mononuclear Fe(III) complexes, the magnetic anisotropy is significantly influenced by the nature of the axial and equatorial ligands. researchgate.net Theoretical models have shown that the introduction of certain ligands can lift the degeneracy of frontier orbitals, leading to a quenching of the orbital angular momentum of the metal center. researchgate.net This, in turn, results in a diminished spin-orbit splitting, which is a key contributor to magnetic anisotropy. researchgate.net These computational approaches allow for a detailed understanding of the structure-property relationships that govern the magnetic behavior of these coordination compounds.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the context of iron acetylacetonate complexes, DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals.

For tris(benzoylacetonato)iron(III), a related complex, DFT calculations have shown the ordering of the d-based molecular orbitals to be dxy < dyz ≈ dxz < dz2 ≈ dx2-y2 in order of increasing energy. up.ac.za The HOMO and LUMO are central to understanding the electronic transitions and reactivity of the complex. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key reactivity descriptor that can be correlated with the chemical stability and reactivity of the molecule.

The concept of the Frontier Effective-for-Reaction Molecular Orbital (FERMO) has been introduced as a refinement to FMO theory to better explain the chemical behavior of molecules where the HOMO may not be the primary orbital involved in a reaction. sapub.org By considering the shape and composition of molecular orbitals, the FERMO concept helps to identify the specific orbital that is most likely to participate in a given chemical transformation, thus providing a more nuanced understanding of the reactivity of complexes like this compound. sapub.org

Reactivity Mechanisms and Catalytic Pathways

Homogeneous Catalysis by Bis(acetylacetonate)iron Systems

This compound, often denoted as Fe(acac)₂, serves as a versatile and economically attractive precatalyst in a variety of homogeneous catalytic reactions. acs.org Its utility stems from its solubility in organic solvents and its ability to engage in multiple catalytic cycles, including cross-coupling reactions and transformations involving hydrogen atom transfer.

This compound is an effective precatalyst for numerous cross-coupling reactions that form carbon-carbon bonds. acs.org These reactions are crucial in organic synthesis for constructing complex molecular frameworks. While the precise mechanistic details can vary depending on the specific reactants and conditions, a general understanding of the catalytic cycle has been developed. A key feature of these iron-catalyzed systems is the initial transmetalation step to generate a reactive organoiron species, which then engages with the electrophile to form the cross-coupled product. nih.gov

The oxidation state of the active iron species in these catalytic cycles has been a subject of considerable investigation and debate. nih.gov It has been widely proposed that low-valent iron species, such as Fe(I) and Fe(0), are key intermediates. nih.gov These reduced iron centers are thought to be generated in situ from the Fe(II) precatalyst under the reaction conditions.

However, there is also compelling evidence suggesting that low-valent iron is not always a prerequisite for effective cross-coupling. nih.gov In some systems, well-defined iron(II)-ligand complexes have been identified as on-cycle reactive intermediates, while the corresponding low-valent iron complexes were found to be catalytically incompetent. nih.gov Furthermore, spectroscopic studies have sometimes identified potential iron(I) complexes as off-cycle or unreactive species. nih.gov In certain instances, it is believed that zero-valent iron nanoparticles may act as a reservoir for soluble, higher-oxidation-state species that are the true catalysts. nih.gov While it has not been definitively proven, the Fe(I) oxidation state is considered a likely candidate for the lowest active state in many iron-catalyzed cross-coupling processes. nih.gov

The formation of organoiron intermediates is a critical step in the catalytic cycle. These species are typically generated through the transmetalation of an organometallic reagent, such as a Grignard reagent, to the iron center. The characterization of these intermediates is often challenging due to their instability. nih.gov However, various spectroscopic techniques and, in some cases, X-ray crystallography have provided valuable insights into their structure and reactivity. nih.gov

For instance, in reactions involving methyl Grignard reagents and an iron(III) acetylacetonate (B107027) precatalyst in the presence of N-methylpyrrolidone (NMP), a trimethylferrate(II) species, [FeMe₃]⁻, has been identified as a key intermediate. nih.gov This highlights how reaction conditions can significantly influence the nature of the accessible iron species. nih.gov The general pathway involves the formation of an organoiron species that can then react directly with an electrophile to yield the desired cross-coupled product. nih.gov

The choice of ligand plays a crucial role in determining the efficiency and selectivity of cross-coupling reactions catalyzed by this compound systems. Ligands can influence the steric and electronic properties of the iron center, thereby modulating its reactivity and controlling the reaction outcome. researchgate.net The impact of different ligands is an active area of research, with various ligand classes being explored to fine-tune the catalytic performance. digitellinc.com

For example, in the iron-catalyzed cross-coupling of alkyllithium compounds with alkenyl iodides, the use of DavePhos as a ligand with Fe(acac)₂ as the precatalyst was found to be effective. chemistryviews.org Similarly, bis(oxazoline) and pyridine-2,6-bis(oxazoline) ligands have been successfully employed in asymmetric catalysis with iron complexes. rsc.org The table below summarizes the influence of selected ligands on iron-catalyzed reactions.

| Ligand Class | Example Ligand | Effect on Reaction | Reference |

|---|---|---|---|

| Bis(imino)pyridyl | Substituted bis(imino)pyridyl ligands | Influences catalytic activity and oligomer distribution in ethylene (B1197577) oligomerization. Steric and electronic effects are key factors. | researchgate.net |

| Phosphine (B1218219) | DavePhos | Enables stereoselective cross-coupling of alkyllithium compounds with alkenyl iodides. | chemistryviews.org |

| Bis(oxazoline) | Chiral bis(oxazoline) ligands | Used to prepare chiral iron complexes for asymmetric catalysis, particularly in Lewis acid and oxidation catalysis. | rsc.org |

In addition to cross-coupling reactions, iron acetylacetonate complexes are known to facilitate organic transformations through hydrogen atom transfer (HAT) mechanisms. thieme-connect.de In these processes, an iron-hydride species, generated in situ, acts as a hydrogen atom donor. thieme-connect.de This reactivity is particularly useful for the functionalization of unactivated olefins and other substrates. thieme-connect.de

The general mechanism involves the transfer of a hydrogen atom from a transition-metal hydride to an electron-rich olefin, which in turn generates a radical species that can undergo further reactions. thieme-connect.de This pathway has been successfully applied to a range of transformations, including radical-driven isomerizations and cyclizations. thieme-connect.de

The key intermediate in these HAT processes is a metal-hydride complex. thieme-connect.de In the context of catalysis with acetylacetonate precursors, this iron-hydride species is typically formed in situ through the reaction of the iron complex with a reducing agent, such as a silane. thieme-connect.de While much of the detailed research has focused on Fe(acac)₃, the fundamental principle of generating a reactive iron-hydride is applicable to systems starting with Fe(acac)₂ as well.

Once formed, these low-coordinate iron-hydride complexes exhibit high reactivity. nih.gov They can readily participate in reactions such as the researchgate.netthieme-connect.de-addition across the multiple bonds of substrates like alkenes, alkynes, and carbon dioxide. nih.gov In these addition reactions, the iron fragment typically adds to the more electronegative atom of the multiple bond, while the hydrogen atom adds to the less electronegative atom. nih.gov The reactivity of these iron-hydride complexes can be categorized into three main types: addition of the Fe-H bond across a multiple bond, reductive elimination of H₂, and protonation of the hydride. nih.gov

C-H Activation and Functionalization Reactions

Iron acetylacetonate complexes are effective catalysts for the direct functionalization of C-H bonds, a process that offers a more atom-economical alternative to traditional cross-coupling reactions which require pre-functionalized substrates. thieme-connect.deuri.edu These reactions often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regio- and diastereoselectivity. thieme-connect.de Depending on the reaction conditions and the nature of the directing group, the C-H activation can proceed through several mechanistic pathways. nih.gov

One of the key mechanisms identified in iron-catalyzed C-H activation is Ligand-to-Ligand Hydrogen Transfer (LLHT). nih.gov In this pathway, a hydrogen atom is transferred from the substrate's C-H bond to a ligand on the iron center. This process is a type of σ-bond metathesis or deprotonative metalation. nih.gov The LLHT mechanism is often operative when iron(II)/(III) precatalysts are used, particularly in redox-neutral annulations or when electrophilic substrates are involved, favoring an iron(II) pathway. nih.gov This mechanism avoids the need for high-valent iron intermediates, proceeding through a concerted metalation-deprotonation step that is often crucial for achieving high selectivity in C-H functionalization.

This compound and its derivatives catalyze oxidative annulation and cyclization reactions, enabling the construction of complex cyclic and heterocyclic molecules from simpler precursors. nih.gov These transformations involve the formation of multiple new bonds in a single operation, often through a cascade of C-H activation, migratory insertion, and reductive elimination steps.

For instance, an iron-catalyzed oxidative C–H/N–H functionalization strategy has been developed to synthesize highly substituted isoquinolones. nih.gov In such oxidative processes, the mechanism typically begins with the activation of a C-H bond on an iron(II) center. This is followed by the migratory insertion of a second substrate, such as an alkyne or allene, into the newly formed iron-carbon bond. This insertion step creates a key seven-membered metallacycle intermediate, which subsequently undergoes reductive elimination to furnish the annulated product and regenerate the active iron catalyst. nih.gov The oxidant in these reactions is crucial for turning over the catalytic cycle. nih.gov While palladium is more commonly associated with such oxidative cyclizations, iron catalysis provides a more sustainable and cost-effective alternative. nih.govnih.govrsc.org

Polymerization and Oligomerization Catalysis

Iron acetylacetonate complexes, particularly in combination with co-catalysts, are versatile precursors for catalytic systems used in ethylene oligomerization and the controlled radical polymerization of various monomers. acs.orgresearchgate.net The structure of the ligands and the reaction conditions significantly influence the catalytic activity and the properties of the resulting polymers or oligomers. researchgate.net

Catalyst systems derived from iron(III) acetylacetonate, when combined with specific ligands such as bis(imino)pyridyl ligands and activated by a co-catalyst like methylaluminoxane (B55162) (MAO), are highly active for the oligomerization of ethylene. researchgate.net These catalysts typically produce linear α-olefins with high selectivity (>90%). researchgate.net

The catalytic behavior is strongly dependent on the steric and electronic properties of the substituents on the bis(imino)pyridyl ligand. researchgate.net The mechanism is believed to involve the coordination of ethylene to an active iron-alkyl species, followed by migratory insertion into the iron-carbon bond to extend the alkyl chain. Chain transfer, often to the aluminum co-catalyst, releases the α-olefin and regenerates the active iron hydride or alkyl species, allowing the catalytic cycle to continue. The distribution of oligomer chain lengths often follows a Schulz-Flory model, although this can be influenced by the specific catalyst system. researchgate.net Reaction temperature is a critical parameter; increasing temperature generally leads to a decrease in catalytic activity and a shift towards lower-molar-mass products. researchgate.net

| Catalyst System Component | Role | Effect on Oligomerization | Reference |

|---|---|---|---|

| Fe(acac)₃ | Pre-catalyst | Source of the active iron center. | researchgate.net |

| Bis(imino)pyridyl Ligand | Ancillary Ligand | Steric and electronic properties influence activity and product distribution. | researchgate.net |

| Methylaluminoxane (MAO) | Co-catalyst/Activator | Alkylates the iron pre-catalyst to generate the active species. | researchgate.net |

This compound(II) and Tris(acetylacetonate)iron(III) have been successfully employed to mediate the controlled radical polymerization of monomers like vinyl acetate (B1210297) (VAc). acs.orgacs.orgrsc.org This control is achieved through an organometallic mediated radical polymerization (OMRP) pathway. acs.orgacs.org The mechanism relies on the formation of thermally labile organometallic Fe(III) dormant species, which exist in equilibrium with the active propagating radical chains. acs.orgacs.org

This equilibrium can be established through two primary mechanisms:

Reversible Termination (RT): The growing polymer radical chain is reversibly trapped by the Fe(II) complex to form the dormant Fe(III)-alkyl species. acs.org

Degenerative Transfer (DT): In the presence of a separate radical source, an associative radical exchange occurs where a free radical displaces the polymer chain from the dormant Fe(III) species. acs.org

The effectiveness of the control is influenced by several factors. The rate of radical trapping by the iron complex can be slow, which may negatively affect the control over the polymerization. acs.orgacs.org However, the addition of Lewis bases, such as PMe₂Ph, can improve control. acs.orgacs.org In the case of Fe(acac)₃-mediated polymerization, a reducing agent is often added to facilitate the formation of the active species. rsc.org These systems demonstrate linear kinetic plots and a proportional increase in polymer molecular weight with monomer conversion, which are hallmarks of a controlled or "living" polymerization process. rsc.org

| Parameter | Observation in Fe(acac)₂-Mediated VAc Polymerization | Reference |

|---|---|---|

| Control Mechanism | Organometallic Mediated Radical Polymerization (OMRP) via Reversible Termination (RT) and Degenerative Transfer (DT). | acs.orgacs.org |

| Dormant Species | Thermally labile organometallic Fe(III) species. | acs.orgacs.org |

| Effect of Lewis Bases (e.g., PMe₂Ph) | Improves polymerization control. | acs.orgacs.org |

| Kinetics | Linear increase in molecular weight (Mn) with conversion. | acs.org |

| Dispersity (Đ) | Relatively low values (e.g., 1.29-1.36) indicate good control. | acs.org |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound, Fe(acac)₂, is central to its catalytic activity. This involves the reversible cycling between the iron(II) and iron(III) oxidation states, which facilitates a variety of chemical transformations.

The catalytic utility of iron complexes often relies on the facile interconversion between Fe(II) and Fe(III) states through single electron transfer (SET) processes. acs.org While many noble metal catalysts operate through two-electron oxidative addition and reductive elimination steps, iron's accessible redox potentials often favor one-electron pathways. acs.org In the context of this compound, the Fe(acac)₂ complex can be oxidized to an Fe(III) species, [Fe(acac)₂]⁺, or a more stable tris-complex, Fe(acac)₃, in the presence of excess acetylacetonate ligand. This Fe(II)/Fe(III) redox couple is implicated in a wide array of catalytic reactions, including oxidations, reductions, and cross-coupling reactions. acs.orgnbinno.com

For instance, in oxidation reactions, Fe(II) can be oxidized to Fe(III) by an oxidant, and the resulting Fe(III) species can then oxidize a substrate, regenerating the Fe(II) catalyst to complete the catalytic cycle. Conversely, in reduction reactions, Fe(II) can reduce a substrate and become oxidized to Fe(III), which is then reduced back to Fe(II) by a stoichiometric reductant. nbinno.com The specific mechanisms are highly dependent on the reaction conditions and the nature of the substrates and other reagents involved. Much of the evidence for these Fe(II)/Fe(III) manifolds comes from studies of cross-coupling reactions where radical intermediates, indicative of SET processes, have been observed. acs.org

Iron acetylacetonate complexes have demonstrated utility in photocatalysis, where light energy is used to drive redox reactions. Although much of the research has focused on the more stable tris(acetylacetonate)iron(III), Fe(acac)₃, the underlying principles involve the redox cycling between Fe(III) and Fe(II). acs.org In a typical photocatalytic cycle involving Fe(acac)₃, visible light irradiation can induce a ligand-to-metal charge transfer (LMCT), leading to the reduction of Fe(III) to Fe(II) and the generation of a ligand-based radical. acs.org

Alternatively, an excited state of a photosensitizer can be quenched by the iron complex through an electron transfer process. For example, in some systems, the transfer of a photo-generated electron to an Fe(acac)₃ complex results in the reduction of Fe³⁺ to Fe²⁺, which can then participate in subsequent catalytic steps, such as in photo-Fenton reactions for the degradation of pollutants. researchgate.net While direct photocatalysis with this compound(II) is less commonly reported, its involvement as a key intermediate in the photocatalytic cycles of Fe(III) precursors is crucial. The mechanistic understanding of photoredox catalysis involving iron(II) complexes is an evolving field, with studies often pointing to reactivity from metal-centered (ligand-field) excited states, a mechanism that is fundamentally different from the metal-to-ligand charge transfer (MLCT) based chemistry of heavier transition metals like ruthenium and iridium. researchgate.netosti.govosti.govbohrium.com

Electrochemical Properties and Redox Behavior

The electrochemical properties of iron acetylacetonate complexes have been extensively studied, providing fundamental insights into their redox behavior and potential applications in areas such as energy storage.

Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of chemical species. Studies on iron acetylacetonate complexes, particularly Fe(acac)₃, in various organic solvents and deep eutectic solvents (DESs) have provided detailed information on their electron transfer processes. electrochemsci.orgdoi.orgresearchgate.net The CV of Fe(acac)₃ typically shows a quasi-reversible one-electron reduction to [Fe(acac)₃]⁻, which corresponds to the Fe(III)/Fe(II) redox couple. electrochemsci.orgchemrxiv.org

The redox potential (E₁/₂) of the Fe(acac)₃/[Fe(acac)₃]⁻ couple is solvent-dependent. For example, in acetonitrile, the redox potential was found to be -0.61 V versus Ag/Ag⁺. chemrxiv.org In deep eutectic solvents, the peak potential separation (ΔEp) is often greater than the ideal 59 mV for a reversible one-electron process, which can be attributed to uncompensated solution resistance. electrochemsci.org The peak currents in these voltammograms are typically proportional to the square root of the scan rate, indicating a diffusion-controlled electron transfer process. chemrxiv.org

| Complex | Solvent/Electrolyte | Redox Couple | E₁/₂ (V vs. ref) | Reference |

|---|---|---|---|---|

| Fe(acac)₃ | Acetonitrile / 0.1 M TBAPF₆ | Fe(III)/Fe(II) | -0.61 vs. Ag/Ag⁺ | chemrxiv.org |

| Fe(acac)₃ | BMPTFSA (ionic liquid) | [Fe(acac)₃]⁰/[Fe(acac)₃]⁻ | -1.4 vs. Ag|Ag(I) | jst.go.jp |

The kinetics of electron transfer for the Fe(III)/Fe(II) acetylacetonate redox couple have been investigated to understand the facility of these processes. The standard heterogeneous electron transfer rate constant (k⁰) provides a measure of the kinetic facility of the redox reaction at the electrode surface. In deep eutectic solvents, the rate constant for electron transfer for Fe(acac)₃ has been estimated to be in the range of 1.34 × 10⁻⁴ to 2.08 × 10⁻⁴ cm s⁻¹. doi.org

Studies comparing the kinetics of different redox couples have found that the electrochemical kinetic rate constant for Fe(acac)₃ can be influenced by temperature and the solvent system, though in some cases, the value of k⁰ was not significantly affected by temperature changes between 0°C and 25°C. bohrium.com The electron transfer is generally considered a simple, one-electron process without preceding or succeeding chemical steps, especially at lower scan rates in cyclic voltammetry experiments. chemrxiv.org The diffusion coefficients (D) for iron acetylacetonate species have also been determined, which are crucial for understanding mass transport limitations in electrochemical systems. For instance, in the ionic liquid BMPTFSA, the diffusion coefficient for Fe(acac)₃ was estimated to be (1.4 ± 0.1) × 10⁻⁷ cm² s⁻¹. jst.go.jp

| Complex | Solvent System | Parameter | Value | Reference |

|---|---|---|---|---|

| Fe(acac)₃ | Deep Eutectic Solvents | k⁰ (cm s⁻¹) | 1.34 × 10⁻⁴ - 2.08 × 10⁻⁴ | doi.org |

| Fe(acac)₃ | BMPTFSA (ionic liquid) | D (cm² s⁻¹) | (1.4 ± 0.1) × 10⁻⁷ | jst.go.jp |

| Fe(acac)₃ | Deep Eutectic Solvents | D (cm² s⁻¹) | 1.06 × 10⁻⁹ - 1.08 × 10⁻⁸ | doi.org |

The favorable electrochemical properties of the iron acetylacetonate redox couple, such as its reversible one-electron transfer and suitable redox potential, make it a candidate for use in energy storage systems, particularly non-aqueous redox flow batteries (NARFBs). chemrxiv.orgjst.go.jp The relatively negative reduction potential of the [Fe(acac)₃]⁰/⁻ couple makes it suitable for use as the anolyte (the negative half-cell) in a NARFB. chemrxiv.orgjst.go.jp

Mechanistic Investigations using Combined Experimental and Computational Approaches

Unraveling the intricate mechanisms of reactions catalyzed by this compound, Fe(acac)₂, requires a sophisticated, multi-faceted approach. Relying on a single analytical method is often insufficient to fully characterize the transient intermediates, complex kinetics, and subtle electronic effects that govern these catalytic pathways. Therefore, researchers increasingly employ a synergistic combination of experimental techniques and computational modeling to build a comprehensive and validated picture of the reaction mechanism. This integrated strategy involves monitoring the reaction in real-time, meticulously measuring reaction rates, and using theoretical calculations to probe the energetics and structures of proposed intermediates and transition states.

In Situ Spectroscopic Monitoring of Active Species

A primary challenge in studying Fe(acac)₂-catalyzed reactions is identifying the true, catalytically active species, which may be different from the precatalyst itself and may only exist transiently under reaction conditions. In situ and operando spectroscopic techniques are indispensable tools for observing the catalyst and reactive intermediates directly within the reaction vessel as the transformation occurs. mdpi.comornl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring changes in the catalyst structure and tracking the concentration of reactants and products over time. In a study of an intramolecular C–H alkoxylation catalyzed by Fe(acac)₂, ¹H NMR was used to monitor the concentration profiles of the substrate, product, and identifiable iron-containing species. nih.gov The analysis identified two key iron species in the paramagnetic region of the spectrum during the reaction: the initial Fe(acac)₂ and a ferric species resembling tris(acetylacetonate)iron(III), Fe(acac)₃. The data showed a rapid conversion of the Fe(acac)₂ precatalyst into the ferric species within the first 30 minutes, coinciding with the period of highest product formation. nih.gov This observation was crucial in suggesting that an Fe(II)/Fe(III) redox cycle is a key feature of the catalytic mechanism. nih.gov

Mössbauer Spectroscopy: As a technique highly sensitive to the oxidation state and coordination environment of iron nuclei, Mössbauer spectroscopy is exceptionally well-suited for characterizing iron catalysts. nih.gov In studies of iron-catalyzed C–H activation, Mössbauer spectroscopy, combined with other techniques, provided strong evidence for high-spin iron(II) species being the key intermediates in the catalytic cycle. nih.gov Specialized cells have been developed to allow for in situ Mössbauer studies, enabling the characterization of iron catalysts under actual reaction conditions, which is critical for understanding their structure-activity relationships. aip.org

X-ray Absorption Spectroscopy (XAS): XAS provides information about the oxidation state and local coordination environment of the iron center. Operando XAS experiments can track changes in the catalyst's electronic structure and geometry as the reaction progresses. nih.gov For instance, a specialized cell designed for in situ XAS has been used to study the vapor of iron acetylacetonates (B15086760) at high temperatures, revealing a structural transformation attributed to the loss of a ligand, which leads to the reduction of Fe(III) to Fe(II). desy.de This demonstrates the dynamic nature of the catalyst precursor under conditions relevant to processes like chemical vapor deposition.

The table below summarizes key in situ spectroscopic techniques used to investigate Fe(acac)₂-related catalytic systems.

| Spectroscopic Technique | Information Obtained | Example Application |

| ¹H NMR Spectroscopy | Tracks concentration of reactants, products, and paramagnetic Fe species. Identifies changes in the catalyst structure. | Monitoring the conversion of Fe(acac)₂ to an Fe(III) species during an intramolecular C–H alkoxylation reaction. nih.govnih.gov |

| Mössbauer Spectroscopy | Determines the oxidation state (e.g., Fe(II), Fe(III)) and spin state of the iron center. | Identifying high-spin Fe(II) complexes as the crucial intermediates in a C–H functionalization manifold. nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Probes the oxidation state and local coordination environment (bond lengths, coordination number) of iron. | Observing the reduction of Fe(III) to Fe(II) via ligand loss in iron acetylacetonate vapor at elevated temperatures. desy.de |

| Infrared (IR) Spectroscopy | Identifies functional groups of surface adsorbates and reaction intermediates. | Probing surface chemistry on heterogeneous iron catalysts under actual working conditions to identify reaction intermediates. ornl.gov |

Kinetic Studies and Reaction Order Determination

Kinetic analysis provides quantitative insight into reaction rates and how they depend on the concentrations of various components, which is fundamental to elucidating the reaction mechanism and identifying the rate-determining step.

Reaction Profile Monitoring: A straightforward kinetic study involves tracking the conversion of substrate to product over time. In the Fe(acac)₂-catalyzed synthesis of O-heterocycles, the reaction profile showed that over 90% of the substrate was converted within the first 30 minutes. nih.gov The turnover frequency was observed to drop significantly as the concentration of the initial Fe(acac)₂ decreased, strongly suggesting that the Fe(II) species is directly involved in the catalytic cycle and its depletion slows the reaction. nih.gov

Hammett Analysis: To probe the electronic effects of substituents on the reaction rate, a Hammett analysis can be performed. This involves measuring the initial reaction rates for a series of substrates with different electron-donating or electron-withdrawing groups on an aromatic ring. The resulting plot of log(kX/kH) versus the Hammett parameter (σ) can reveal information about charge buildup in the transition state of the rate-determining step. For an iron-catalyzed C–H activation, a Hammett plot analysis showed a change in the slope, which was interpreted as a potential change in the rate-determining step depending on the electronic nature of the substrate. nih.gov

The following table presents data from a kinetic study of an Fe(acac)₂-catalyzed cyclization, illustrating the rapid initial conversion. nih.gov

| Time (minutes) | Substrate Conversion (%) |

|---|---|

| 5 | 45 |

| 10 | 65 |

| 20 | 85 |

| 30 | 92 |

| 60 | 95 |

Computational Validation of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential partner to experimental studies for validating proposed reaction mechanisms. nih.govmdpi.com DFT calculations can provide detailed energetic profiles of entire catalytic cycles, including the structures and relative energies of intermediates and, crucially, the transition states that connect them.

In a comprehensive study of an iron-catalyzed C–H/N–H annulation, DFT calculations were employed to map out the entire proposed catalytic cycle. nih.gov The calculations provided Gibbs free energies for each proposed intermediate and transition state, allowing for the identification of the most energetically favorable pathway. The computational results supported a mechanism initiated by a C–H activation step to generate a cyclometalated iron(II) species, followed by migratory insertion, cleavage of a leaving group, and reductive elimination to regenerate the catalyst. nih.gov

Similarly, in the Fe(acac)₂-catalyzed C–H alkoxylation, theoretical calculations were used to compare the feasibility of different potential pathways. The calculations supported a radical-based mechanism initiated by a single-electron transfer from the Fe(II) center to the substrate. nih.gov This computational evidence was critical for distinguishing the proposed radical pathway from an alternative carbocation-based mechanism.

The table below shows a comparison of computationally determined energy barriers for key steps in a proposed catalytic cycle for an iron-catalyzed reaction, illustrating how DFT can be used to identify the rate-determining step. nih.gov

| Mechanistic Step | Computed Gibbs Free Energy Barrier (kcal/mol) | Implication |

| C-H Activation | Low | A facile, non-rate-limiting step. |

| Migratory Insertion | Moderate | A plausible rate-determining step. |

| C-O Bond Cleavage | Low (exergonic) | A rapid, energetically favorable step. |

| Proto-demetalation | Low | A facile product release and catalyst regeneration step. |

By integrating in situ spectroscopic data, detailed kinetic analysis, and the energetic landscapes provided by DFT, a robust and well-supported understanding of the catalytic mechanisms involving this compound can be achieved.

Applications As Precursors in Advanced Materials Synthesis

Utilization in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Bis(acetylacetonate)iron and its related iron acetylacetonate (B107027) complexes are frequently employed in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. azonano.com These techniques rely on volatile precursors that can be transported in the gas phase to a heated substrate, where they decompose or react to form a solid film.

Iron acetylacetonates (B15086760) are versatile precursors for depositing a range of iron-containing thin films.

Iron and Iron Oxide Films : In the absence of reactive gases and under an inert atmosphere, the thermal decomposition of iron(III) acetylacetonate via CVD can produce composite films containing elemental iron (Fe) and iron oxide (Fe₃O₄). rsc.org The elemental iron formed in this process can be protected from oxidation by a co-deposited carbon matrix. rsc.org Using metal-organic deposition (MOD), a related technique, iron(III) acetylacetonate can be decomposed to form iron oxide films; amorphous γ-Fe₂O₃ is typically formed at annealing temperatures between 365–400°C, which transforms into the crystalline α-Fe₂O₃ phase at higher temperatures (600–800°C). researchgate.net

Iron Carbide Films : The decomposition of the precursor's organic ligands can serve as a carbon source, leading to the formation of iron carbide phases. Iron carbide (Fe₃C) is recognized as a pivotal intermediate in the growth of carbon nanomaterials when using iron-based precursors. researchgate.net While specific studies focusing solely on this compound for iron carbide films are less common, related iron precursors like iron bis(N,N'-di-tert-butylacetamidinato) have been successfully used to deposit films containing iron and iron carbides such as Fe₃C. researchgate.netsemanticscholar.org

Iron Nitride Films : The deposition of iron nitride films from an acetylacetonate precursor requires a nitrogen source. For instance, iron nitride (Fe₃N) films have been grown using CVD with iron acetylacetonate in the presence of anhydrous ammonia (NH₃) as the reactive gas. semanticscholar.org The ammonia serves as the nitrogen source, reacting with the iron species produced from the precursor decomposition on the substrate surface. Other methods, such as using a N₂ + H₂ gas mixture, can lead to the formation of single-phase γ′-Fe₄N films. nih.gov

The utility of iron acetylacetonates in CVD and ALD is fundamentally linked to their thermal properties. These compounds are typically solids with low volatility under ambient conditions, necessitating sublimation or evaporation for gas-phase transport. desy.de

Thermogravimetric analysis (TGA) and mass spectrometry studies reveal that the thermal decomposition of iron(III) acetylacetonate involves the release of the acetylacetonate ligands. researchgate.net In-situ studies of the vapor phase show that at temperatures above 480 K (207°C), the iron acetylacetonate molecule may undergo a structural transformation, likely involving the loss of one ligand. desy.de The general decomposition pathway for metal acetylacetonates often proceeds through several steps: initial release of any coordinated water molecules, followed by the decomposition of the chelate ligands, leading to the formation of metal oxides and carbonaceous residues. researchgate.netsrce.hr The final product (e.g., metal, oxide, or carbide) depends heavily on the reaction atmosphere (inert, oxidizing, or reducing). rsc.org

The final properties of the deposited thin films are critically dependent on the deposition parameters, which can be tuned to control the film's composition and crystalline structure.

Temperature : Substrate temperature is a key parameter. In the CVD of iron oxide from iron(III) acetylacetonate, polycrystalline β-Fe₂O₃ films were produced at substrate temperatures above 300°C. researchgate.net Other studies have shown that films deposited at temperatures below 500°C result in the α-Fe₂O₃ phase, while those deposited above 500°C yield the γ-Fe₂O₃ phase. researchgate.net Post-deposition annealing temperature also dictates the crystalline phase, with amorphous γ-Fe₂O₃ converting to α-Fe₂O₃ as the temperature is increased from 400°C to 800°C. researchgate.net

Pressure : The total pressure within the CVD reactor can influence the film's composition. In a single-step process using iron(III) acetylacetonate, varying the reactor pressure was the primary factor in changing the form of the deposited carbon from amorphous to crystalline carbon nanotubes within an iron/iron oxide composite film. rsc.org

Reactive Gases : The presence and type of co-reactants determine the film's elemental composition. An inert atmosphere like argon can lead to films containing elemental iron, iron oxide, and carbon. rsc.org Introducing an oxygen source leads to the formation of iron oxide films such as α-Fe₂O₃, semanticscholar.org while using a nitrogen source like ammonia results in iron nitride films. semanticscholar.org

Role in Nanomaterials Synthesis

This compound is a widely used precursor for the bottom-up synthesis of various iron-based nanomaterials. Its decomposition in high-boiling point solvents provides a controlled source of iron atoms for the nucleation and growth of nanoparticles and other nanostructures.

The thermal decomposition of iron acetylacetonates is a robust and widely adopted method for producing high-quality, monodisperse iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄). nih.gov This process typically involves heating the precursor in a high-boiling point organic solvent in the presence of surfactants.

The synthesis allows for precise control over nanoparticle size and shape by modifying reaction parameters. For example, using iron(III) acetylacetonate, monodisperse 4 nm Fe₃O₄ nanoparticles were synthesized at 265°C, which could then be used as seeds to grow larger particles of 8, 16, and 20 nm. nih.gov By adjusting the precursor-to-surfactant ratio, solvent type, and reaction temperature, various morphologies such as nanocubes can be achieved. orientjchem.org This method is valued for its ability to generate nanoparticles with high crystallinity and uniform size distribution, which are critical for applications in magnetic storage, catalysis, and biomedicine. nih.govresearchgate.net

| Precursor(s) | Solvent(s) | Surfactant(s) / Reagent(s) | Temperature (°C) | Resulting Nanoparticle Size/Shape |

|---|---|---|---|---|

| Iron(III) acetylacetonate | Phenyl Ether | Oleic Acid, Oleylamine, 1,2-Hexadecanediol | 265 | 4 nm spheres (seed), grown to 8, 16, 20 nm |

| Iron(III) acetylacetonate | Benzyl Ether | Oleic Acid, 4-Biphenylcarboxylic acid | >290 | 49-160 nm cubes |

| Iron(III) acetylacetonate | Benzyl Alcohol | Oleic Acid | - | Fe₃O₄ nanoparticles (unspecified size) |

| Iron(III) acetylacetonate | - | Oleic Acid, Oleylamine, 1,2-Octanediol | - | High-quality Fe₃O₄ nanoparticles |

Iron nanoparticles, formed from the decomposition of precursors like this compound, are effective catalysts for the growth of carbon nanotubes (CNTs). researchgate.net In a CVD process, the precursor decomposes to form iron nanoparticles on a substrate. When a carbon-containing gas is introduced, it catalytically decomposes on the surface of the iron nanoparticles, leading to the growth of CNTs. mdpi.comaps.org

A unique application of iron(III) acetylacetonate is its use as a single-source precursor for the simultaneous synthesis of composite films. In a one-step CVD process at 700°C under an inert argon atmosphere, the precursor decomposes to form both the iron/iron oxide catalyst and the carbon source (from the acetylacetonate ligands). rsc.org This results in a composite film consisting of an intimate nanoscale mixture of carbon nanotubes, elemental iron, and iron oxide (Fe-Fe₃O₄-CNT). rsc.org The formation of iron carbide (Fe₃C) is often an essential intermediate step, where the deposition of carbon onto the iron catalyst leads to carbide formation, which then dissociates to initiate the growth of the nanostructured carbon. researchgate.net

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Iron acetylacetonates serve as effective and advantageous precursors for the synthesis of iron-based metal-organic frameworks (MOFs) and coordination polymers. researchgate.net MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the metal source is a critical factor in their synthesis.

Traditionally, metal salts such as chlorides or nitrates are used, but these can be highly oxidative, corrosive, and associated with toxicity hazards. researchgate.net Metal acetylacetonate complexes, including iron(III) acetylacetonate, present a greener and safer alternative. researchgate.net They are less corrosive and can be used in environmentally sound aqueous synthesis processes, often yielding the desired MOF in high quantities (typically >85%). researchgate.net This approach has been successfully used to synthesize various porous MOFs, such as the iron-based MIL-88A. researchgate.net

The use of this compound(II) and its derivatives allows for the formation of diverse coordination environments. For example, the reaction of Fe(acac)2 with the bidentate ligand dppe (1,2-bis(diphenylphosphino)ethane) can result in a 1-dimensional polymeric structure with dppe bridges connecting the iron centers. acs.org This demonstrates the utility of this compound in creating extended coordination polymer networks. The reactivity of the acetylacetonate ligand allows for substitution, enabling the assembly of complex frameworks.

Table 2: Examples of Iron-Based MOFs and Coordination Polymers from Acetylacetonate Precursors

| MOF / Polymer | Metal Precursor | Organic Linker / Ligand | Synthesis Condition | Key Feature |

| MIL-88A | Iron(III) acetylacetonate | Fumaric acid | Aqueous solution | High-yield, environmentally sounder synthesis compared to using metal salts. researchgate.net |

| Fe-grafted MOF-808 | Iron(III) acetylacetonate | 1,3,5-benzenetricarboxylic acid (linker for MOF-808 base) | Heating in DMF with NEt3 | [Fe(acac)2]+ moiety is immobilized onto the Zr6 cluster of the MOF via oxo bridges. researchgate.net |

| Fe(acac)2(dppe) polymer | This compound(II) | 1,2-bis(diphenylphosphino)ethane (dppe) | Crystallization | Forms a 1-dimensional polymeric chain with dppe-bridged iron centers. acs.org |

The assembly of supramolecular structures relies on the principles of self-assembly, where molecules spontaneously organize into well-defined, larger structures through non-covalent interactions. encyclopedia.pub In metal-mediated supramolecular chemistry, metal ions act as coordination centers (nodes) that connect organic ligands (linkers), directing the formation of specific architectures. encyclopedia.pub

This compound(II) is a valuable precursor for these assemblies. In its solid state, it exists as a dimer where acetylacetonate ligands bridge two iron centers. wikipedia.org However, this dimeric structure is readily cleaved by Lewis bases, such as pyridine or tmeda (tetramethylethylenediamine), to yield monomeric adducts with the general formula Fe(acac)2L2. acs.orgwikipedia.org This reaction is fundamental as it provides a soluble, reactive source of Fe(II) in a coordinatively unsaturated state, ready to participate in further self-assembly processes.

The Fe(II) ions sourced from this compound can then coordinate with various organic linkers, leading to the formation of complex, multi-nuclear supramolecular systems. encyclopedia.pub The geometry and connectivity of the final structure are dictated by the coordination preference of the iron ion and the shape of the organic linker. This rational design approach allows for the creation of unique architectures with potential applications in areas such as molecular sensing and storage. encyclopedia.pub For instance, this compound(II) reacts with lithium bis(hydropentalenyl)iron to produce a quadruple-decker complex, showcasing its role in building intricate, multi-layered organometallic structures. wikipedia.org

Future Research Directions and Emerging Applications

Development of Novel Iron Acetylacetonate (B107027) Catalytic Systems

The exploration of novel catalytic systems based on iron acetylacetonates (B15086760) is a burgeoning field, aiming to expand their synthetic utility and efficiency. Research is moving beyond the use of the simple iron complex and towards multi-component systems where its activity is enhanced or modified by co-catalysts and specialized ligands.

A significant area of development involves pairing iron(III) acetylacetonate with various ligands to create highly active catalysts for polymerization and oligomerization reactions. For instance, three-component systems comprising iron(III) acetylacetonate, triethylaluminum, and specific bidentate ligands like phenyl-2-pyridylacetonitrile or 2-cyanopyridine (B140075) have been shown to be highly active for the polymerization of isoprene. researchgate.net Similarly, combining iron acetylacetonate complexes with bis(imino)pyridyl ligands has been effective for ethylene (B1197577) oligomerization. researchgate.net These systems demonstrate that the primary iron complex can act as a robust pre-catalyst, whose performance is unlocked by the addition of other reagents.

Future work in this area aims to discover new ligand and co-catalyst combinations that can drive a wider range of chemical transformations. The focus is on reactions that are traditionally catalyzed by expensive and less abundant precious metals. Iron-catalyzed cross-coupling reactions, hydrogen atom transfer (HAT), and borylations are prime examples where novel systems are being developed to provide cheaper, more sustainable alternatives. semanticscholar.orgthieme-connect.deresearchgate.net

| Catalytic System Component | Target Reaction | Key Research Finding | Reference |

|---|---|---|---|

| Fe(acac)₃ / Triethylaluminum / Bidentate Ligand | Isoprene Polymerization | Creates a highly active three-component catalyst system. The choice of ligand (e.g., phenyl-2-pyridylacetonitrile) is crucial for promoting polymerization. | researchgate.net |

| Fe(acac)ₓ / Bis(imino)pyridyl Ligands | Ethylene Oligomerization | Produces oligomers with high selectivity towards α-olefins. | researchgate.net |

| Fe(acac)₃ / Silanes | Hydrogen Atom Transfer (HAT) | Acts as an efficient hydrogen atom donor catalyst for reductive mediation of radical reactions. | thieme-connect.de |

| Fe(acac)₃ / Tetramethylethylenediamine (TMEDA) | Borylation of Alkyl Electrophiles | Enables the direct cross-coupling of alkyl halides with bis(pinacolato)diboron (B136004) using a low-cost iron catalyst. | semanticscholar.org |

Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the reaction mechanisms and the nature of the active catalytic species is crucial for the rational design of improved iron acetylacetonate catalysts. Advanced spectroscopic techniques, coupled with computational studies, are providing unprecedented insight into the electronic structure and dynamic behavior of these complexes during catalysis.

A range of spectroscopic methods is employed to characterize both the precursor complexes and their reaction intermediates. Techniques such as Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and mass spectrometry are routinely used to confirm the structure and purity of synthesized complexes. mdpi.com For instance, IR spectroscopy is particularly useful for distinguishing between different ligand bonding modes, such as O-bonded versus C-bonded acetylacetonates, which exhibit different carbonyl vibration frequencies. wikipedia.org

Mössbauer spectroscopy is a particularly powerful tool for studying iron complexes, as it provides detailed information about the oxidation state and coordination environment of the iron center. nih.gov Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical methods, allows for the characterization of complexes in different oxidation states, revealing how the electronic structure changes upon reduction or oxidation. mdpi.com These experimental techniques are increasingly supported by Density Functional Theory (DFT) calculations, which can predict spectroscopic properties and model reaction pathways, offering a more complete picture of the catalytic cycle. researchgate.netmdpi.com